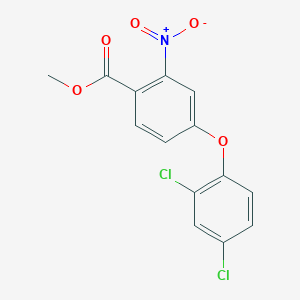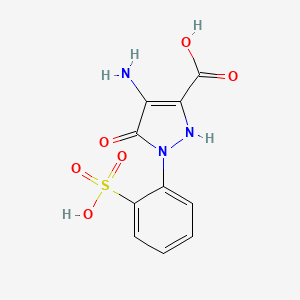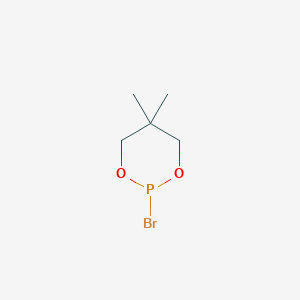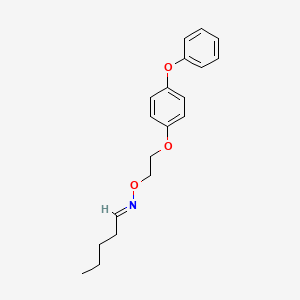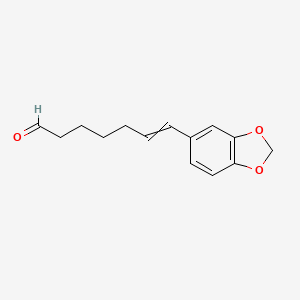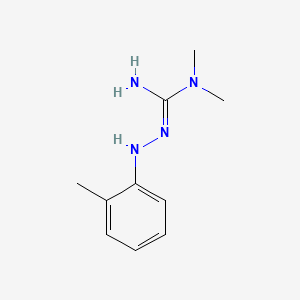![molecular formula C14H30N4OS B14344204 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one CAS No. 94037-97-5](/img/structure/B14344204.png)
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a thiadiazole ring substituted with two bulky 3,3-dimethylbutan-2-ylamino groups, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one typically involves the reaction of 3,3-dimethylbutan-2-ylamine with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino moieties.
科学的研究の応用
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one involves its interaction with specific molecular targets. The bulky amino groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring can participate in various electronic interactions, influencing the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- 3,3-Dimethylbutane-2-ol
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
Uniqueness
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one is unique due to its specific substitution pattern on the thiadiazole ring. The presence of two bulky 3,3-dimethylbutan-2-ylamino groups distinguishes it from other similar compounds, potentially leading to unique reactivity and binding properties.
特性
CAS番号 |
94037-97-5 |
|---|---|
分子式 |
C14H30N4OS |
分子量 |
302.48 g/mol |
IUPAC名 |
3-N,4-N-bis(3,3-dimethylbutan-2-yl)-1-oxo-2,5-dihydro-1,2,5-thiadiazole-3,4-diamine |
InChI |
InChI=1S/C14H30N4OS/c1-9(13(3,4)5)15-11-12(18-20(19)17-11)16-10(2)14(6,7)8/h9-10,15-18H,1-8H3 |
InChIキー |
SCNOQOXLQDWFHU-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)NC1=C(NS(=O)N1)NC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
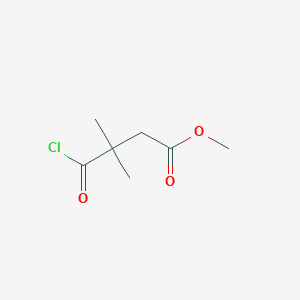
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
